2-(2-Ethyloxazol-5-yl)acetonitrile
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Description
Synthesis Analysis
The synthesis of 2-(2-Ethyloxazol-5-yl)acetonitrile and related compounds involves intricate chemical processes. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was synthesized through the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole, indicating a similar pathway could be utilized for 2-(2-Ethyloxazol-5-yl)acetonitrile, emphasizing the role of halogenated precursors and nucleophilic substitution reactions in synthesizing complex nitriles (Ö. Ergin et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Ethyloxazol-5-yl)acetonitrile, such as (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile, has been detailed through IR, 1H NMR, and 13C NMR spectra, alongside X-ray analysis. These techniques underscore the compound's intricate architecture, revealing the presence of intermolecular bonding, including C-H...N hydrogen bonds that play a critical role in stabilizing the molecule's structure (Ö. Ergin et al., 1994).
Chemical Reactions and Properties
Various chemical reactions involving acetonitrile derivatives have been studied, highlighting the versatility and reactivity of these compounds. For instance, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate to synthesize (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates underlines the potential chemical transformations that 2-(2-Ethyloxazol-5-yl)acetonitrile might undergo, such as nucleophilic addition reactions (A. Aly et al., 2014).
Physical Properties Analysis
The physical properties of 2-oxazoline derivatives, closely related to 2-(2-Ethyloxazol-5-yl)acetonitrile, have been extensively explored. Studies on poly(2-ethyl-2-oxazoline), for example, reveal insights into the solubility, boiling points, and melting points of such compounds, providing a basis for understanding the physical behavior of 2-(2-Ethyloxazol-5-yl)acetonitrile in various conditions (Maarten Vergaelen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2-ethyl-1,3-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQKXYXFIJNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyloxazol-5-yl)acetonitrile |
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